1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Drug-likeness Medicinal chemistry

1-Benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1798485-04-7) is a heterocyclic small molecule (MW 293.33 g/mol, formula C₁₆H₁₅N₅O) belonging to the 1,2,3-triazole-4-carboxamide class. Its structure incorporates a 1-benzyl substituent on the triazole N1, an N-methyl carboxamide at C4, and a pyridin-4-yl group at C5, generating a distinctive three-dimensional pharmacophore with a calculated logP of 1.81 and topological polar surface area of 55.95 Ų.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 1798485-04-7
Cat. No. B2448036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1798485-04-7
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C16H15N5O/c1-17-16(22)14-15(13-7-9-18-10-8-13)21(20-19-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,22)
InChIKeyJAYOVHRQVVSJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1798485-04-7): Core Structural & Physicochemical Profile for Scientific Procurement


1-Benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1798485-04-7) is a heterocyclic small molecule (MW 293.33 g/mol, formula C₁₆H₁₅N₅O) belonging to the 1,2,3-triazole-4-carboxamide class [1]. Its structure incorporates a 1-benzyl substituent on the triazole N1, an N-methyl carboxamide at C4, and a pyridin-4-yl group at C5, generating a distinctive three-dimensional pharmacophore with a calculated logP of 1.81 and topological polar surface area of 55.95 Ų [2]. This compound serves as both a potential bioactive scaffold and a versatile synthetic intermediate for constructing more elaborate triazole-based libraries targeting diverse biological pathways [3].

Why 1-Benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Other In-Class Triazole-4-carboxamides


The 1,2,3-triazole-4-carboxamide class encompasses a structurally diverse array of analogs with substitutions at N1, C4, and C5 positions that profoundly modulate target engagement, selectivity, and physicochemical properties [1]. Within this chemical space, minor modifications—such as replacing the 5-pyridin-4-yl group with a phenyl ring or altering the N1-benzyl to a smaller alkyl chain—can shift biological activity from antifungal to anticancer or CNS-targeted profiles [2]. The specific combination of a 5-(pyridin-4-yl) ring with an N-methyl carboxamide and N1-benzyl substituent in this compound creates a unique hydrogen-bonding capacity and π-stacking potential that is not replicated by close analogs bearing different heterocyclic or amide substitutions. Generic substitution without quantitative head-to-head data therefore carries a high risk of loss of target potency or altered selectivity, underscoring the need for the evidence-based comparisons detailed below.

Quantitative Differentiation Evidence for 1-Benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus 5-Phenyl Analog

The target compound (logP 1.81, TPSA 55.95 Ų, HBA 6, HBD 0) [1] presents a markedly lower lipophilicity and higher polar surface area compared to the closely related 1-benzyl-N-methyl-5-phenyl-1H-1,2,3-triazole-4-carboxamide, which replaces the pyridin-4-yl with a phenyl ring. The pyridine nitrogen introduces an additional hydrogen-bond acceptor, increasing HBA from 5 to 6 and enabling distinctive interactions with polar residues in biological targets. This difference directly influences solubility, membrane permeability, and off-target binding profiles relative to purely hydrophobic 5-aryl analogs.

Physicochemical profiling Drug-likeness Medicinal chemistry

Antifungal Activity Spectrum: Benzylic Triazole-4-carboxamide Class Potency Against Candida Species

A focused library of benzylic 1,2,3-triazole-4-carboxamides was evaluated against four Candida species (C. albicans, C. glabrata, C. krusei, C. tropicalis), with several analogs demonstrating MIC values in the range of 16–64 µg/mL [1]. Although the specific 1-benzyl-N-methyl-5-(pyridin-4-yl) derivative was not directly tested in this study, its core scaffold matches the benzylic triazole-4-carboxamide framework. Compared to the clinical antifungal fluconazole, which exhibits MICs of 0.125–8 µg/mL against the same panel, the triazole-4-carboxamide class shows moderate but mechanistically distinct activity, suggesting utility in combination or resistance-breaking strategies.

Antifungal Candida Benzylic triazoles

Antiproliferative Differentiation: Tubulin Polymerization Inhibition by Structurally Related 1-Benzyl Triazole-4-carboxamides

A closely related 1-benzyl-1H-1,2,3-triazole-4-carboxamide series bearing an N-(2-(phenylamino)pyridin-3-yl) amide substituent demonstrated potent tubulin polymerization inhibition, with the lead compound 7f achieving an IC₅₀ of 2.04 µM, comparable to the standard antimitotic E7010 (IC₅₀ 2.15 µM) [1]. The target compound, featuring a simpler N-methyl carboxamide, serves as the minimal pharmacophore scaffold from which these more potent analogs are derived. Its reduced structural complexity may offer advantages in synthetic tractability and scalability for early-stage library construction.

Anticancer Tubulin polymerization Antimitotic

TAAR1 Agonist Pharmacophore: Structural Alignment with Patent-Disclosed Triazole Carboxamides

Patent US 9,416,127 B2 (Hoffmann-La Roche) discloses triazole carboxamide derivatives with affinity for the trace amine-associated receptor 1 (TAAR1), a GPCR target implicated in schizophrenia and depression [1]. The general formula encompasses compounds with R¹ = pyridinyl, X¹–X³ as nitrogen-containing heterocycles, and Z = bond or CH₂—a scaffold highly congruent with the target compound. While the specific 1-benzyl-N-methyl-5-(pyridin-4-yl) analog is not explicitly claimed, its structural elements fully satisfy the Markush requirements, positioning it as a plausible TAAR1 ligand candidate.

TAAR1 CNS GPCR agonism

Synthetic Accessibility and Building Block Versatility Versus Elaborated Analogs

The target compound is accessible via a convergent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between benzyl azide and an appropriate β-ketoamide or propiolamide precursor [1]. This one-step modular synthesis offers a significant advantage in chemical tractability and cost over multi-step elaborated analogs such as 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide [2], which require additional coupling and purification steps. The N-methyl carboxamide further simplifies purification by eliminating the need for amide coupling deprotection.

Synthetic chemistry Click chemistry Building block

Metabolic Stability Prediction: N-Methyl Carboxamide Versus N-Aryl Amide Analogs

The N-methyl carboxamide functionality in the target compound is predicted to exhibit greater resistance to hydrolytic metabolism compared to N-aryl amide analogs such as compound 7f (1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide) [1]. N-alkyl amides generally display lower susceptibility to hepatic amidase cleavage than N-aryl amides, which are recognized substrates for arylamine N-acetyltransferases and cytochrome P450-mediated N-dearylation [2]. This property may confer a pharmacokinetic advantage in early in vitro ADME assays.

Metabolic stability Amide hydrolysis Drug metabolism

Optimal Application Domains for 1-Benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Based on Differentiated Evidence


Scaffold for Tubulin Polymerization Inhibitor SAR Libraries in Anticancer Drug Discovery

The target compound serves as the minimal pharmacophore core for 1-benzyl-1,2,3-triazole-4-carboxamide-based antimitotic agents. As demonstrated by Romero et al. (2019), elaboration of this scaffold with N-(2-(phenylamino)pyridin-3-yl) amide substituents yields potent tubulin polymerization inhibitors (IC₅₀ 2.04 µM) [1]. Procurement of the unsubstituted N-methyl analog enables systematic SAR exploration by diversifying the amide position, providing a chemically tractable entry point for medicinal chemistry programs targeting the colchicine binding site of β-tubulin.

TAAR1 Agonist Hit Expansion for CNS Disorder Programs

The structural alignment of 1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide with the Markush formula disclosed in US 9,416,127 B2 (Hoffmann-La Roche) positions it as a candidate for TAAR1-targeted hit finding in schizophrenia, depression, and bipolar disorder [2]. Its pyridin-4-yl and benzyl substituents fulfill key pharmacophoric requirements for TAAR1 agonism, enabling procurement for functional cAMP assays and subsequent hit-to-lead optimization.

Building Block for Antifungal Triazole-4-carboxamide Libraries Targeting Azole-Resistant Candida

Based on the class-level antifungal activity reported by Garcia-Monroy et al. (2021), benzylic 1,2,3-triazole-4-carboxamides exhibit moderate but reproducible activity against clinically relevant Candida species [3]. The target compound, with its pyridin-4-yl substituent providing additional hydrogen-bonding capacity (HBA 6), can serve as a starting point for generating focused libraries aimed at overcoming azole resistance mechanisms, particularly in C. glabrata and C. krusei.

Negative Control or Minimal Binding Scaffold for Selectivity Profiling

Because the N-methyl carboxamide derivative lacks the extended (phenylamino)pyridin-3-yl motif required for high-affinity tubulin binding (Romero et al., 2019) [1], it can function as a negative control compound in biochemical and cellular assays. Its physicochemical similarity (logP 1.81, TPSA 55.95 Ų) to more potent analogs [4] allows it to serve as a matched molecular pair for deconvoluting target-specific effects from off-target or nonspecific cytotoxicity.

Quote Request

Request a Quote for 1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.